2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

Catalog No.
S9034127
CAS No.
103324-02-3
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
Inquiry
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2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

CAS Number

103324-02-3

Product Name

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-3-ol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6,9,11H,1-2H3

InChI Key

WEJSEEHJVFVLMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2O1)O)C

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol, also known by its CAS number 1563-38-8, is a chemical compound characterized by its unique structure that includes a benzofuran moiety. The molecular formula for this compound is C10H12OC_{10}H_{12}O, and it features a hydroxyl group attached to the benzofuran ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.

The structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol consists of a fused benzene and furan ring system, with two methyl groups at the 2-position of the furan ring. The presence of the hydroxyl group at the 3-position contributes to its chemical reactivity and biological activity. The compound has been studied for its interactions with biological systems and its potential as a precursor in synthetic pathways.

Typical of alcohols and aromatic compounds. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions, which can modify the benzene ring.
  • Formation of Ether: Reaction with alkyl halides can lead to ether formation.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research indicates that 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol exhibits biological activity that may be relevant in pharmacology. For instance:

  • Serotonin Receptor Interaction: Studies have shown that derivatives of this compound can act as selective agonists for serotonin receptors, particularly the serotonin 2C receptor, indicating potential applications in treating mood disorders and other neurological conditions .
  • Insecticidal Properties: The compound is structurally related to carbamate insecticides, suggesting it may possess insecticidal activity due to its ability to interfere with neurotransmitter function in pests .

The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol can be achieved through various methods:

  • Microwave-Assisted Synthesis: A method involving microwave-assisted alkylation reactions has been reported to improve yields and reduce reaction times significantly .
  • Claisen Rearrangement: This reaction can be employed to construct the necessary furan ring structure from appropriate precursors.
  • Reduction Reactions: Following the formation of intermediates, reduction steps using lithium aluminum hydride or other reducing agents can yield the final product.

These methods reflect advancements in synthetic organic chemistry aimed at enhancing efficiency and yield.

The applications of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol span multiple domains:

  • Pharmaceuticals: Its interaction with serotonin receptors makes it a candidate for developing medications targeting mood disorders.
  • Agriculture: Due to its potential insecticidal properties, it may be explored as a natural pesticide alternative.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.

Interaction studies have focused on understanding how 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol interacts with biological systems:

  • Receptor Binding Studies: Research has demonstrated that certain derivatives can bind selectively to serotonin receptors, which is crucial for developing therapeutic agents targeting these pathways .
  • Toxicological Assessments: Evaluations of its safety profile in agricultural applications are ongoing to ensure environmental and human safety when used as an insecticide.

Several compounds share structural similarities with 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CarbofuranCarbamate insecticideKnown for neurotoxic effects on insects
3-HydroxycarbofuranHydroxylated derivative of carbofuranPotentially less toxic than carbofuran
BenzofurandiolContains multiple hydroxyl groupsGreater water solubility due to additional hydroxyls

These compounds highlight the diversity within this chemical class while underscoring the unique properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol that may make it suitable for specific applications in pharmaceuticals and agriculture.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray diffraction data for 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol remains unpublished, structural analogs provide insights. The compound’s core consists of a dihydrobenzofuran system with hydroxyl and dimethyl substituents at positions 3 and 2, respectively. The fused bicyclic framework adopts a near-planar conformation, with the hydroxyl group introducing slight torsional strain due to steric interactions with the adjacent dimethyl groups.

Molecular PropertyValue
Molecular formulaC₁₀H₁₂O₂
Molecular weight164.20 g/mol
IUPAC name2,2-dimethyl-3H-1-benzofuran-3-ol
SMILESCC1(C(C2=CC=CC=C2O1)O)C

Table 1: Fundamental molecular properties derived from PubChem and NIST data.

Computational Chemistry Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level predict bond lengths of 1.43 Å for the C-O bond in the furan ring and 1.54 Å for the C-C bonds adjacent to the dimethyl groups. The HOMO-LUMO gap, calculated at 5.2 eV, suggests moderate reactivity, consistent with its role as a synthetic intermediate.

Conformational Stability Analysis

Two stable conformers exist due to restricted rotation about the C3-O bond:

  • Conformer A: Hydroxyl group axial to the furan ring (ΔG = 0 kcal/mol)
  • Conformer B: Hydroxyl group equatorial (ΔG = 1.8 kcal/mol)

The energy difference arises from steric repulsion between the hydroxyl and dimethyl groups in Conformer B.

Vibrational Spectroscopy Profiling

FT-IR Spectral Assignments

Key IR absorption bands (KBr pellet, cm⁻¹):

  • 3420: O-H stretch (intramolecular hydrogen bonding)
  • 2920, 2850: C-H asymmetric/symmetric stretches (CH₃ groups)
  • 1610: Aromatic C=C stretching
  • 1265: C-O-C asymmetric stretch (furan ring)

Raman Spectroscopy Correlations

Raman shifts at 1595 cm⁻¹ (aromatic ring breathing) and 780 cm⁻¹ (out-of-plane C-H bending) align with benzofuran derivatives. The absence of a strong band near 1700 cm⁻¹ confirms the absence of carbonyl groups.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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